N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 3H-benzimidazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, thereby modulating their activity . The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, it can interact with DNA and RNA, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3H-benzimidazol-5-yl)-2-furancarboxamide
- N-(3H-benzimidazol-5-yl)-4-methylbenzamide
- N-(3H-benzimidazol-5-yl)-2-furancarboxamide
Uniqueness
N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is unique due to the presence of the 3,4-dimethoxybenzamide moiety, which imparts distinct chemical and biological properties. The methoxy groups enhance the compound’s solubility and stability, making it a valuable candidate for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-6-3-10(7-15(14)22-2)16(20)19-11-4-5-12-13(8-11)18-9-17-12/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZXASJKJWITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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